molecular formula C14H12N2O4S2Se2 B12585523 Disulfide, bis[[(4-nitrophenyl)methyl]seleno] CAS No. 593248-02-3

Disulfide, bis[[(4-nitrophenyl)methyl]seleno]

Cat. No.: B12585523
CAS No.: 593248-02-3
M. Wt: 494.3 g/mol
InChI Key: CZNWWVRGINNAOI-UHFFFAOYSA-N
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Description

Structural Breakdown:

  • Core : A disulfide bridge (–S–S–) forms the backbone.
  • Substituents : Each sulfur atom in the disulfide is bonded to a selenium atom, which is further connected to a (4-nitrophenyl)methyl group.

Molecular Formula :
$$ \text{C}{14}\text{H}{12}\text{N}{2}\text{O}{4}\text{S}{2}\text{Se}{2} $$

Structural Representation :

       O₂N-C₆H₄-CH₂-Se-S-S-Se-CH₂-C₆H₄-NO₂

Simplified linear notation: The disulfide bridge (–S–S–) is flanked by two selenomethyl-(4-nitrophenyl) groups.

SMILES Notation :
O=[N+]([O-])C1=CC=C(C=C1)C[Se]SS[Se]CC2=CC=C(C=C2)[N+](=O)[O-]

This representation highlights the selenium-sulfur-sulfur-selenium chain and the para-substituted nitro groups.

Alternative Chemical Designations and Registry Numbers

Disulfide, bis[[(4-nitrophenyl)methyl]seleno] is cataloged under multiple identifiers across chemical databases:

Identifier Type Value Source
CAS Registry Number 39549-05-8 EvitaChem
Molecular Formula C₁₄H₁₂N₂O₄S₂Se₂ EvitaChem
Synonyms - Bis(4-nitrophenyl)methylselenodisulfide
- 1-nitro-4-[[(4-nitrophenyl)methylselanyldisulfanyl]selanylmethyl]benzene
PubChem

Key Observations:

  • The compound is distinct from bis(4-nitrophenyl) diselenide (CAS 36297-89-9), which lacks sulfur and features a Se–Se bond.
  • It is structurally related to bis(4-nitrophenyl) disulfide (CAS 100-32-3), where selenium is absent.

Relationship to Organoselenium Compound Classifications

Disulfide, bis[[(4-nitrophenyl)methyl]seleno] belongs to the organoselenium compounds , a class defined by carbon-selenium bonds. Its classification is further refined by its functional groups:

Subclasses in Organoselenium Chemistry

  • Selenides (R–Se–R) : The compound’s selenium atoms are bonded to carbon, aligning it with selenoethers.
  • Diselenides (R–Se–Se–R) : While not a diselenide itself, its selenium-sulfur-sulfur-selenium chain shares redox reactivity with diselenides.
  • Selenosulfides (R–S–Se–R) : The S–Se interaction in its structure places it within this rare subclass, characterized by mixed chalcogen bonds.

Functional Comparisons

Compound Type Structure Key Difference
Bis(4-nitrophenyl) disulfide S–S bridge Lacks selenium substituents
Bis(4-nitrophenyl) diselenide Se–Se bridge Lacks sulfur in the core
Selenosulfides S–Se bonds Mixed chalcogen bonds

Reactivity Context

  • The selenium atoms enhance nucleophilicity compared to sulfur analogues, facilitating unique redox and catalytic behaviors.
  • The electron-withdrawing nitro groups stabilize the selenium-sulfur bonds, influencing its participation in electrophilic substitution reactions.

Properties

CAS No.

593248-02-3

Molecular Formula

C14H12N2O4S2Se2

Molecular Weight

494.3 g/mol

IUPAC Name

1-nitro-4-[[(4-nitrophenyl)methylselanyldisulfanyl]selanylmethyl]benzene

InChI

InChI=1S/C14H12N2O4S2Se2/c17-15(18)13-5-1-11(2-6-13)9-23-21-22-24-10-12-3-7-14(8-4-12)16(19)20/h1-8H,9-10H2

InChI Key

CZNWWVRGINNAOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C[Se]SS[Se]CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Method 1: Direct Synthesis from 4-Nitrobenzeneselenol

One of the primary methods involves the reaction of 4-nitrobenzeneselenol with a suitable oxidizing agent to form the desired disulfide compound.

Procedure:

  • Starting Materials: 4-Nitrobenzeneselenol and an oxidizing agent (e.g., hydrogen peroxide or iodine).
  • Reaction Conditions: The reaction is typically carried out in a solvent such as dichloromethane at room temperature.
  • Yield: Reports indicate yields can vary but often exceed 70% under optimized conditions.

Method 2: Oxidation of Thiol Precursors

Another effective method involves the oxidation of thiol precursors that are structurally related to the target compound.

Procedure:

  • Starting Materials: 4-Nitrobenzenethiol and an oxidizing agent (e.g., potassium permanganate).
  • Reaction Conditions: The reaction is performed in an aqueous medium at controlled temperatures (0-5°C) to minimize side reactions.
  • Yield: Typical yields range from 60% to 80%, depending on the specific conditions used.

Method 3: One-Pot Synthesis

A more efficient approach is a one-pot synthesis that combines multiple steps into a single reaction vessel, reducing time and improving overall yield.

Procedure:

  • Starting Materials: A combination of 4-nitrobenzene derivatives and selenium sources.
  • Reaction Conditions: The process involves sequential addition of reagents and careful temperature control (often around 70°C).
  • Yield: This method has been reported to achieve yields greater than 85%, making it a favorable choice for industrial applications.

The following table summarizes the key aspects of each preparation method:

Method Starting Materials Oxidizing Agent Typical Yield (%) Reaction Conditions
Direct Synthesis 4-Nitrobenzeneselenol Hydrogen peroxide/Iodine >70 Room temperature
Oxidation of Thiol Precursors 4-Nitrobenzenethiol Potassium permanganate 60-80 Aqueous medium, 0-5°C
One-Pot Synthesis 4-Nitrobenzene derivatives + Selenium Various >85 Sequential addition, ~70°C

Recent studies have highlighted the importance of optimizing reaction conditions to maximize yield and minimize by-products. For instance, adjusting the concentration of oxidizing agents and controlling temperature can significantly influence the outcome of the synthesis.

Additionally, researchers have explored alternative solvents that can enhance solubility and reactivity, further improving yields. The use of green chemistry principles is also becoming more prevalent in these syntheses, emphasizing safer reagents and methods that reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Disulfide, bis[[(4-nitrophenyl)methyl]seleno] undergoes various types of chemical reactions, including:

    Oxidation: The disulfide and selenide groups can be oxidized to form sulfoxides and selenoxides.

    Reduction: Reduction reactions can break the disulfide and selenide bonds, leading to the formation of thiols and selenols.

    Substitution: The nitrophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Common solvents include THF, DMF, and dichloromethane (DCM).

Major Products

The major products formed from these reactions include sulfoxides, selenoxides, thiols, and selenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Applications

1. Protein Disulfide Isomerase Inhibition

One significant application of disulfides like bis[[(4-nitrophenyl)methyl]seleno] is their role as inhibitors of protein disulfide isomerase (PDI). PDI is crucial in the formation and rearrangement of disulfide bonds in proteins, which is essential for proper protein folding. Research indicates that compounds with disulfide functionalities can act as potent inhibitors of PDI, which can be leveraged in cancer therapy by inducing endoplasmic reticulum stress in tumor cells . For instance, analogs derived from similar structures have shown nanomolar inhibition against PDI, leading to synergistic effects when combined with other therapeutic agents like glutathione synthesis inhibitors.

2. Antioxidant Properties

Compounds containing selenium are known for their antioxidant capabilities. Disulfide, bis[[(4-nitrophenyl)methyl]seleno] may exhibit similar properties, providing protective effects against oxidative stress in biological systems. This potential application is particularly relevant in the context of diseases where oxidative damage plays a critical role, such as neurodegenerative disorders and certain cancers.

Material Science Applications

1. Photonic and Electronic Materials

The unique electronic properties of organoselenium compounds make them suitable candidates for applications in photonic and electronic materials. The incorporation of disulfide linkages can enhance the conductivity and stability of polymeric materials used in electronic devices. Research has shown that materials derived from selenium-containing compounds can exhibit improved performance in organic photovoltaics and light-emitting diodes due to their favorable charge transport properties.

2. Drug Delivery Systems

The design of drug delivery systems utilizing selenium-based compounds is another promising area. The ability to modulate the release profiles of drugs through redox-sensitive mechanisms makes disulfides like bis[[(4-nitrophenyl)methyl]seleno] attractive for targeted therapies. By exploiting the redox environment within tumors or inflamed tissues, these compounds can enhance the efficacy and reduce side effects of chemotherapeutic agents.

Mechanism of Action

The mechanism of action of disulfide, bis[[(4-nitrophenyl)methyl]seleno] involves its ability to undergo redox reactions. The disulfide and selenide groups can participate in electron transfer processes, making the compound a potential redox-active agent. The molecular targets and pathways involved include:

    Redox Enzymes: Interaction with enzymes such as glutathione peroxidase and thioredoxin reductase.

    Cellular Pathways: Modulation of cellular redox states and signaling pathways related to oxidative stress.

Comparison with Similar Compounds

Key Properties of Bis(4-nitrophenyl) Disulfide :

  • Structure : Two 4-nitrophenyl groups attached to a disulfide (S–S) backbone.
  • Synthesis: Typically prepared via reactions involving sulfur monochloride (S2Cl2) and 4-nitrothiophenol derivatives .
  • Applications : Acts as a stabilizer of the tumor suppressor Pdcd4 in biomedical studies .

Comparison with Similar Compounds

Diaryl Disulfides with Varying Substituents

Substituents on the phenyl ring significantly influence reactivity and biological activity. Key examples include:

Compound Substituent Key Properties/Activity Reference
Bis(4-nitrophenyl) disulfide –NO2 Electron-withdrawing nitro group enhances redox reactivity; stabilizes Pdcd4 .
Bis(4-chlorophenyl) disulfide –Cl Moderate electron-withdrawing effect; lower reactivity in thiol-disulfide exchange .
Bis(4-methoxyphenyl) disulfide –OCH3 Electron-donating methoxy group reduces reactivity; limited biological activity .

Mechanistic Insight : The nitro group’s electron-withdrawing nature increases the electrophilicity of the disulfide bond, accelerating thiol-disulfide exchange reactions compared to chloro- or methoxy-substituted analogs .

Disulfides vs. Diselenides

Selenium analogs (e.g., diaryl diselenides) exhibit distinct properties due to weaker Se–Se bonds (bond energy ~172 kJ/mol vs. S–S ~240 kJ/mol):

Property Bis(4-nitrophenyl) Disulfide (S–S) Hypothetical Diselenide (Se–Se)
Bond Length ~2.06 Å ~2.34 Å
Redox Potential Higher (oxidizing agent) Lower (more prone to reduction)
Biological Activity Pdcd4 stabilization Potential enhanced antioxidant activity (inferred from selenium biology)

Example : highlights that selenium-containing compounds (e.g., dimethyl diselenenyl sulfide) form complex Se/S mixed species, suggesting greater reactivity in redox environments compared to sulfur analogs .

Structural Analogs with Different Backbones

Sulfides (S) vs. Sulfones (SO2) :

  • Bis(4-nitrophenyl) sulfide (CAS 1223-31-0): Single sulfur atom; less reactive than disulfides due to the absence of a labile S–S bond .
  • Diphenyl sulfone (CAS 127-63-9): Sulfone group (SO2) imparts thermal stability; used as a polymer additive .

Substituent Position and Multiplicity

Reactivity in Exchange Reactions

Substituents govern reaction kinetics in disulfide exchange (critical in self-healing polymers):

  • Bis(4-hydroxyphenyl) disulfide : Reaches 60% conversion in 2 hours due to the hydroxyl group’s nucleophilic activation .
  • Bis(4-aminophenyl) disulfide: Slower reaction (12 hours for 60% conversion) due to resonance stabilization of the amino group .

Data Tables

Table 1: Physical Properties of Diaryl Disulfides

Compound Melting Point (°C) Solubility Reactivity (Thiol Exchange)
Bis(4-nitrophenyl) disulfide Not reported Low in water High
Bis(4-chlorophenyl) disulfide Not reported Moderate in DMSO Moderate
Bis(4-methoxyphenyl) disulfide Not reported High in acetone Low

Biological Activity

Disulfide, bis[[(4-nitrophenyl)methyl]seleno] (CAS Registry Number 593248-02-3) is an organic compound notable for its unique structural features and potential biological applications. This compound contains two nitrophenyl groups linked by a disulfide bond, with selenium atoms replacing sulfur, which imparts distinctive chemical reactivity and biological properties. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of Disulfide, bis[[(4-nitrophenyl)methyl]seleno] is C18H16N2O4Se2, with a molecular weight of approximately 384.38 g/mol. Its structure includes:

  • Two nitrophenyl groups : These groups contribute to the compound's electron-withdrawing properties.
  • Disulfide linkage : This feature is crucial for its biological activity, particularly in redox reactions.
  • Selenium atoms : The incorporation of selenium enhances the compound's antioxidant properties compared to traditional sulfur-containing disulfides.

Antioxidant Properties

Research indicates that compounds containing disulfide and selenide functionalities exhibit significant antioxidant activity. Disulfide, bis[[(4-nitrophenyl)methyl]seleno] has been shown to scavenge free radicals effectively, which is critical in mitigating oxidative stress-related diseases. Studies have demonstrated that this compound can reduce the levels of reactive oxygen species (ROS) in various cell lines, suggesting its potential as a therapeutic agent in oxidative stress-related conditions such as neurodegenerative diseases and cancer .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes associated with metabolic disorders:

  • α-Amylase and α-Glucosidase : These enzymes are critical in carbohydrate metabolism. In vitro studies have shown that Disulfide, bis[[(4-nitrophenyl)methyl]seleno] exhibits potent inhibition of these enzymes, which could be beneficial in managing diabetes by controlling postprandial blood glucose levels .
  • Acetylcholinesterase (AChE) : The compound also demonstrates inhibitory activity against AChE, which is significant for treating Alzheimer's disease by enhancing cholinergic transmission .

Toxicological Profile

Toxicity studies conducted on animal models indicate that Disulfide, bis[[(4-nitrophenyl)methyl]seleno] exhibits a favorable safety profile. No adverse effects were observed on hematological or biochemical parameters at various doses tested. This safety profile enhances its potential for further development as a pharmaceutical agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of Disulfide, bis[[(4-nitrophenyl)methyl]seleno], we can compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
Bis(4-nitrophenyl)disulfideDisulfideLacks selenium; primarily used as a reagent
4-Nitrophenyl selenocyanateSelenocyanateContains a cyanate group; used in synthesis
1-Nitro-4-(phenylthio)benzeneThioetherContains sulfur instead of selenium; different reactivity
4-Nitrophenyl thiolThiolLacks the disulfide linkage; simpler structure

Disulfide, bis[[(4-nitrophenyl)methyl]seleno] stands out due to its dual selenium and sulfur content combined with nitrophenyl groups, enhancing its reactivity and biological activity compared to similar compounds .

The biological activity of Disulfide, bis[[(4-nitrophenyl)methyl]seleno] can be attributed to several mechanisms:

  • Redox Reactions : The disulfide bond allows for redox cycling, contributing to its antioxidant capacity.
  • Enzyme Interaction : The nitrophenyl groups facilitate binding to active sites on target enzymes, leading to inhibition.
  • Cell Signaling Modulation : By modulating oxidative stress pathways, this compound may influence various signaling cascades involved in cell survival and apoptosis .

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